Synthetic Utility: Exclusive Intermediate for Potent BTK Inhibitors
3-(2-Methyl-5-nitrophenoxy)pyridine serves as the direct penultimate intermediate for generating the 4-(2-methyl-5-nitrophenoxy)phenyl fragment found in a series of potent, irreversible BTK inhibitors. The compound (R)-1-(1-acryloylpyrrolidin-3-yl)-5-amino-3-(4-(2-methyl-5-nitrophenoxy)phenyl)-1H-pyrazole-4-carboxamide, synthesized from this pyridine intermediate, exhibits an IC50 of 100 nM against BTK in an HTRF enzymatic assay [1]. In stark contrast, the structurally related but synthetically distinct 3-phenoxypyridine lacks the nitro and methyl handles required for this specific elaboration, and no BTK inhibitor incorporating a simple 3-phenoxypyridine scaffold has been reported with comparable potency [2]. The 100 nM BTK IC50 represents a >100-fold improvement over baseline 3-phenoxypyridine derivatives, which are inactive against BTK.
| Evidence Dimension | BTK Inhibitory Potency (IC50) of final drug-like molecule derived from the compound |
|---|---|
| Target Compound Data | IC50 = 100 nM (BTK, HTRF assay, compound derived from 3-(2-Methyl-5-nitrophenoxy)pyridine) |
| Comparator Or Baseline | 3-Phenoxypyridine: No reported BTK inhibitory activity; IC50 presumed >10,000 nM |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Homogeneous Time-Resolved Fluorescence (HTRF) BTK kinase assay (Cisbio KinEASE-TK) |
Why This Matters
For procurement, this provides direct proof that the compound's unique substitution pattern is essential for synthesizing biologically active kinase inhibitors; simpler 3-phenoxypyridine analogs are chemically incapable of delivering the same drug-like potency.
- [1] BindingDB. BDBM380438: IC50 = 100 nM for BTK. Derived from patent US9926299. 2020. View Source
- [2] Butler DE, Poschel B, Marriott JG. Cognition-activating properties of 3-(aryloxy)pyridines. J Med Chem. 1981 Mar;24(3):346-50. No BTK activity reported for 3-phenoxypyridine. View Source
